

An In-depth Technical Guide on 3-Ethyl-2,2,5-trimethylhexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethyl-2,2,5-trimethylhexane**

Cat. No.: **B14566198**

[Get Quote](#)

CAS Number: 61868-76-6

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of **3-Ethyl-2,2,5-trimethylhexane** (CAS No. 61868-76-6), a highly branched aliphatic hydrocarbon. Due to the limited availability of specific data for this compound, this document synthesizes information on its fundamental physicochemical properties and supplements it with generalized knowledge regarding the synthesis, analysis, applications, and biological effects of highly branched alkanes. This guide is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development, offering insights into the characteristics and potential of this class of molecules.

Introduction

3-Ethyl-2,2,5-trimethylhexane is a saturated hydrocarbon belonging to the class of highly branched alkanes.^{[1][2]} These molecules are characterized by their complex carbon skeletons, which impart unique physical and chemical properties compared to their linear counterparts.^[3] While specific research on **3-Ethyl-2,2,5-trimethylhexane** is scarce, the broader class of branched alkanes is of significant interest in various industrial applications, including fuels and lubricants, and as reference compounds in analytical chemistry.^{[3][5]} This guide aims to

consolidate the known information on **3-Ethyl-2,2,5-trimethylhexane** and provide a broader context based on the properties and behaviors of similar branched alkanes.

Physicochemical Properties

The fundamental physicochemical properties of **3-Ethyl-2,2,5-trimethylhexane** have been compiled from various chemical databases. These properties are crucial for understanding its behavior in different experimental and industrial settings.

Property	Value	Source
CAS Number	61868-76-6	[1] [2]
Molecular Formula	C ₁₁ H ₂₄	[1] [2]
Molecular Weight	156.31 g/mol	[1]
IUPAC Name	3-Ethyl-2,2,5-trimethylhexane	[1]
Boiling Point	170.7 °C	
Canonical SMILES	CCC(CC(C)C)C(C)(C)C	[1]
InChI Key	GJVFOLLEVKEKMU- UHFFFAOYSA-N	[1]

Synthesis and Manufacturing

While specific industrial synthesis routes for **3-Ethyl-2,2,5-trimethylhexane** are not publicly documented, the synthesis of highly branched alkanes can be achieved through various organic chemistry methodologies. A common conceptual approach involves the coupling of smaller alkyl fragments, often followed by reduction or rearrangement steps.

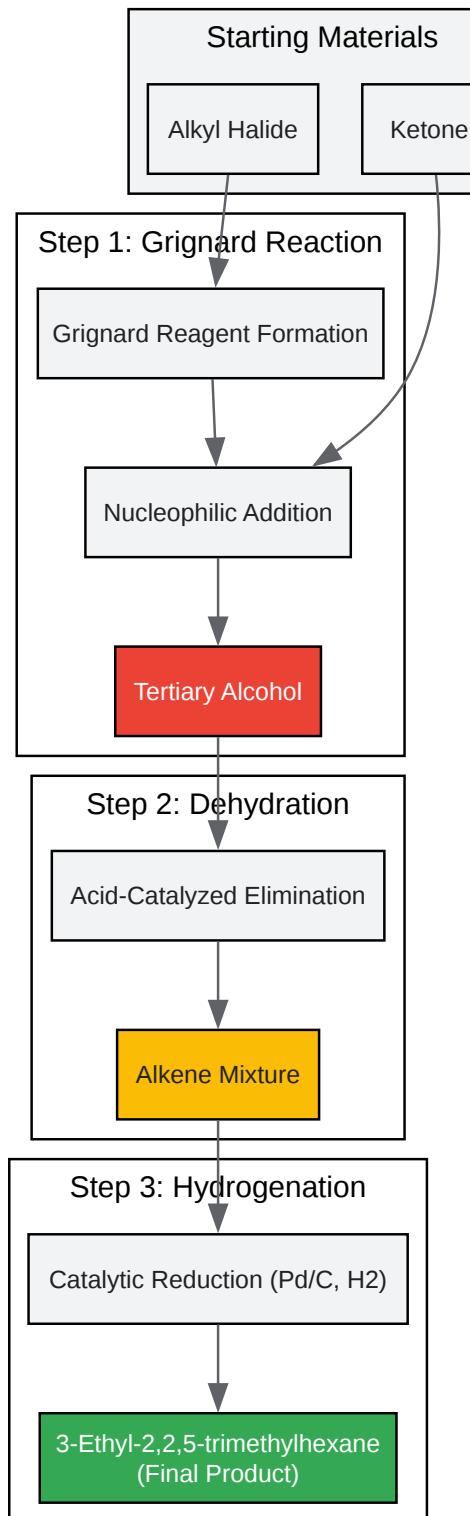
General Experimental Protocol for Branched Alkane Synthesis

A generalized multi-step synthesis for a highly branched alkane could involve a Grignard reaction to form a tertiary alcohol, followed by dehydration and hydrogenation.

Step 1: Grignard Reaction for Tertiary Alcohol Formation

- Prepare a Grignard reagent from an appropriate alkyl halide (e.g., bromoethane) in dry diethyl ether under an inert atmosphere.
- Slowly add a suitable ketone (e.g., 2,2,4-trimethyl-3-pentanone) to the Grignard reagent at 0 °C.
- Allow the reaction to warm to room temperature and stir for several hours.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration of the Tertiary Alcohol


- Dissolve the crude tertiary alcohol in a suitable solvent such as toluene.
- Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
- Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude alkene mixture.

Step 3: Hydrogenation of the Alkene

- Dissolve the crude alkene in a suitable solvent like ethanol or ethyl acetate.
- Add a catalytic amount of palladium on carbon (10% Pd/C).

- Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
- Monitor the reaction until the uptake of hydrogen ceases.
- Filter the reaction mixture through a pad of Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to yield the crude branched alkane.
- Purify the final product by fractional distillation or column chromatography.

Conceptual Synthesis of a Highly Branched Alkane

[Click to download full resolution via product page](#)

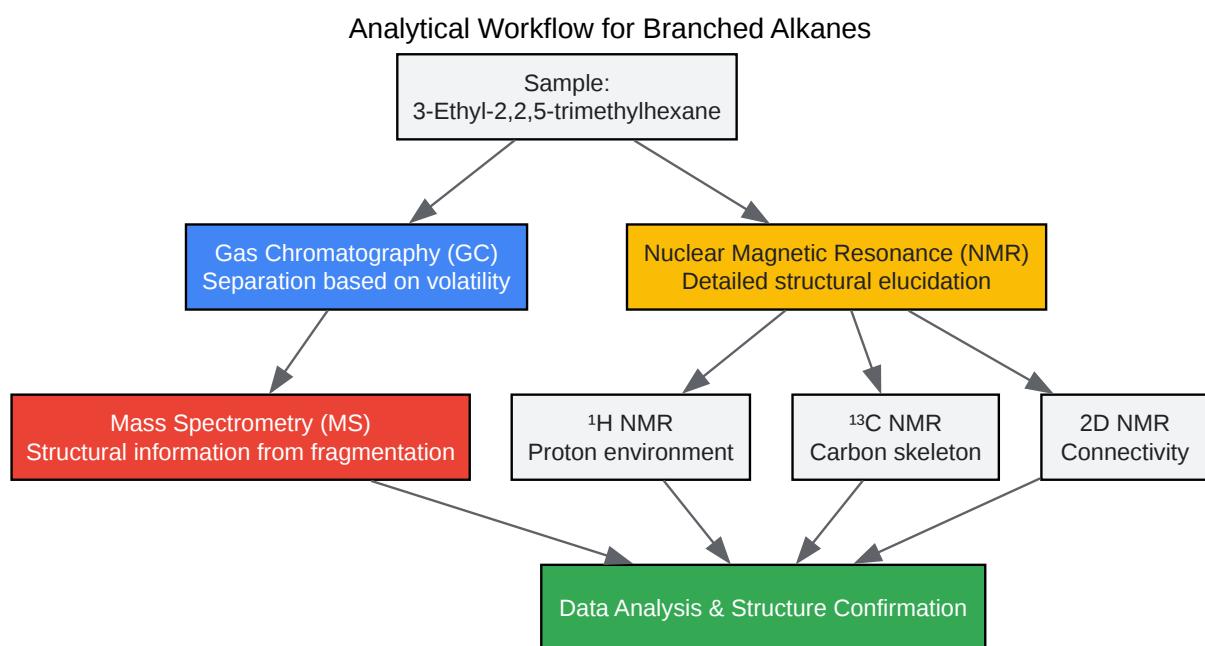
Caption: A generalized workflow for the synthesis of a highly branched alkane.

Analytical Characterization

The structural elucidation and purity assessment of highly branched alkanes like **3-Ethyl-2,2,5-trimethylhexane** are typically performed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Methodology:


- Sample Preparation: Dilute the alkane sample in a volatile organic solvent such as hexane or dichloromethane.
- GC Separation: Inject the sample into a gas chromatograph equipped with a non-polar capillary column (e.g., HP-5ms). The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to ensure the separation of components with different boiling points.
- MS Detection: The eluting compounds are introduced into a mass spectrometer. Electron ionization (EI) is commonly used, and the resulting fragmentation pattern provides structural information. Branched alkanes often show characteristic fragmentation patterns with preferential cleavage at the branching points, leading to the formation of stable carbocations. [6] The molecular ion peak may be weak or absent in highly branched structures.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

- Sample Preparation: Dissolve the purified alkane in a deuterated solvent (e.g., CDCl_3).
- ^1H NMR: The proton NMR spectrum of a branched alkane typically shows complex, overlapping signals in the upfield region (around 0.8-1.5 ppm). The chemical shifts and splitting patterns provide information about the different types of protons (methyl, methylene, methine).
- ^{13}C NMR: The carbon NMR spectrum provides distinct signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's environment (primary, secondary, tertiary, quaternary).

- 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the carbon skeleton in complex branched alkanes.[7][8]

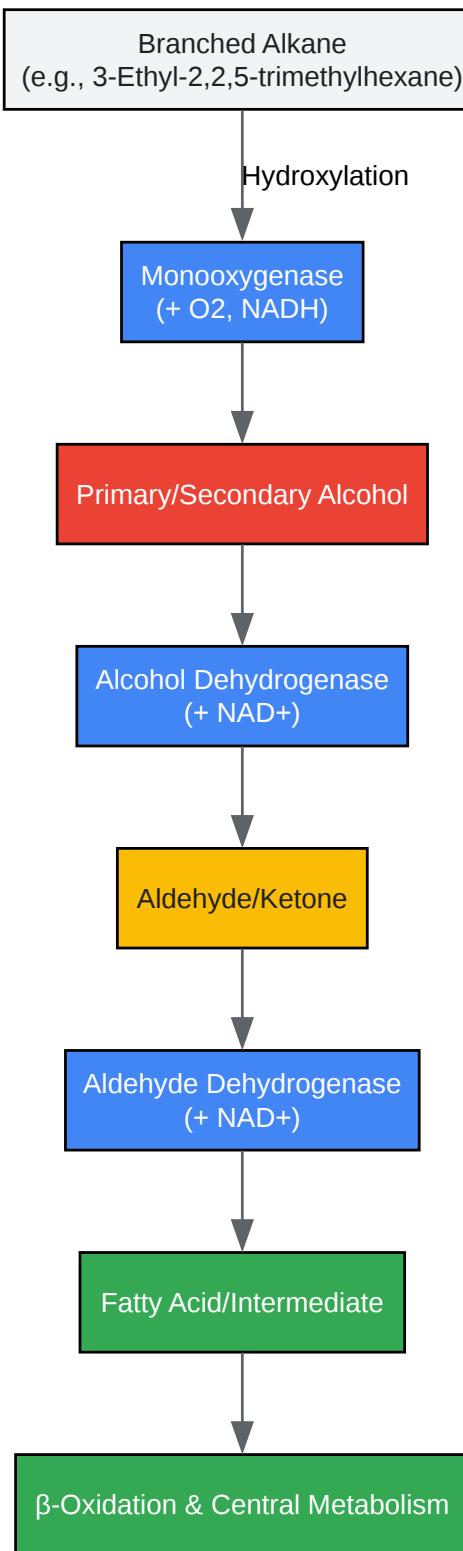
[Click to download full resolution via product page](#)

Caption: A conceptual diagram of the analytical workflow for a highly branched alkane.

Potential Applications

While specific applications for **3-Ethyl-2,2,5-trimethylhexane** are not widely reported, branched alkanes, in general, have several important industrial uses:

- Fuels: Highly branched alkanes are desirable components of gasoline due to their high octane ratings, which improve engine performance and reduce knocking.[4]


- Lubricants: The branching in the carbon chain can lower the melting point and alter the viscosity, making them suitable for use in lubricating oils.[9]
- Solvents: Due to their nonpolar nature, branched alkanes can be used as solvents for various organic compounds.
- Chemical Intermediates: They can serve as starting materials for the synthesis of other chemicals.

Biological Effects and Toxicology

Specific toxicological data for **3-Ethyl-2,2,5-trimethylhexane** is not available. However, the general toxicological profile of alkanes can provide some insights.

- General Toxicity: Alkanes are generally considered to have low systemic toxicity. Their acute toxicity is often related to their physical properties, such as aspiration hazard if ingested.
- Inhalation: Inhalation of high concentrations of alkane vapors can cause central nervous system depression, leading to dizziness, and in extreme cases, narcosis.
- Dermal Contact: Prolonged skin contact can lead to defatting of the skin, resulting in irritation and dermatitis.
- Biodegradation: Branched alkanes are generally more resistant to microbial degradation than their linear counterparts.[10] The presence of branching can hinder the enzymatic processes involved in alkane metabolism by microorganisms.[11] The biodegradation of alkanes in aerobic environments is typically initiated by monooxygenase enzymes that introduce a hydroxyl group, which is then further oxidized.[12][13]

Aerobic Biodegradation of a Branched Alkane

[Click to download full resolution via product page](#)

Caption: A simplified pathway for the aerobic biodegradation of a branched alkane.

Conclusion

3-Ethyl-2,2,5-trimethylhexane is a highly branched alkane with defined physicochemical properties. While specific research on this compound is limited, this guide provides a comprehensive overview based on its chemical class. The generalized methodologies for synthesis and analysis, along with the discussion of potential applications and biological effects of branched alkanes, offer a valuable starting point for researchers and professionals. Further investigation into the specific properties and potential applications of **3-Ethyl-2,2,5-trimethylhexane** is warranted to fully understand its unique characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. thoughtco.com [thoughtco.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. GCMS Section 6.9.2 [people.whitman.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 10. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 11. [PDF] Microbial growth on hydrocarbons: terminal branching inhibits biodegradation | Semantic Scholar [semanticscholar.org]
- 12. Biodegradation of Variable-Chain-Length Alkanes at Low Temperatures by a Psychrotrophic *Rhodococcus* sp - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases [frontiersin.org]
- To cite this document: BenchChem. [An In-depth Technical Guide on 3-Ethyl-2,2,5-trimethylhexane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14566198#3-ethyl-2-2-5-trimethylhexane-cas-number-61868-76-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com